molecular formula C13H20N2O3 B8381355 3-[(3,5-dimethoxyphenyl)methylamino]-N-methyl-propanamide

3-[(3,5-dimethoxyphenyl)methylamino]-N-methyl-propanamide

Cat. No. B8381355
M. Wt: 252.31 g/mol
InChI Key: QDMHNODWZOIAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

N-methylacrylamide (ABCR; 500 mg, 5.87 mmol) and 3,5-dimethoxybenzylamine (Aldrich; 0.98 mL, 6.46 mmol) were dissolved in ethanol (4 mL) and heated in a microwave at 140° C. for 45 minutes. The mixture was poured onto a 20 g SCX-2 column, washed with methanol and eluted with 3.5N NH3 in methanol. The product fractions were evaporated to the title compound as a yellow oil (1.3 g, 88%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[CH2:12][NH2:13]>C(O)C>[CH3:18][O:17][C:15]1[CH:14]=[C:11]([CH2:12][NH:13][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6])[CH:10]=[C:9]([O:8][CH3:7])[CH:16]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CNC(C=C)=O
Name
Quantity
0.98 mL
Type
reactant
Smiles
COC=1C=C(CN)C=C(C1)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto a 20 g SCX-2 column
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
eluted with 3.5N NH3 in methanol
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated to the title compound as a yellow oil (1.3 g, 88%)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)CNCCC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.